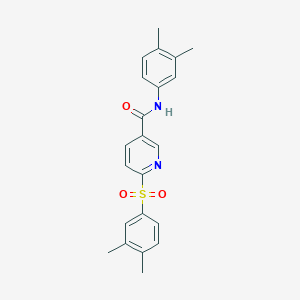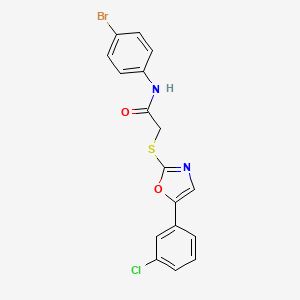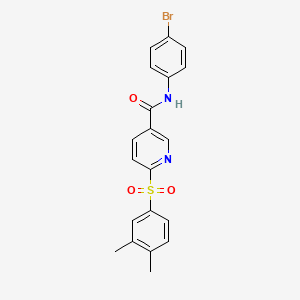
N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, also known as DMS-10, is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. It has also been shown to induce apoptosis in cancer cells. In addition, it has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to decrease the expression of several genes involved in cancer cell proliferation, including cyclin D1 and c-Myc. It has also been reported to increase the expression of genes involved in apoptosis, including Bax and caspase-3. In addition, it has been shown to decrease the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide in lab experiments is its potential anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Another advantage is its antibacterial activity, which could be useful in the development of new antibiotics.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide. One direction is to further elucidate its mechanism of action, particularly with regard to its anticancer activity. Another direction is to investigate its potential use in combination with other anticancer agents. In addition, further research is needed to determine its potential toxicity and safety in humans. Finally, research could be conducted to investigate its potential use in the development of new antibiotics.
Conclusion
This compound is a novel compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various studies. It has been reported to have anticancer, anti-inflammatory, antioxidant, and antibacterial properties. However, further research is needed to fully elucidate its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has shown potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been reported to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-14-5-8-18(11-15(14)2)30(26,27)21-10-6-16(13-23-21)22(25)24-19-12-17(28-3)7-9-20(19)29-4/h5-13H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPGIXCGJYGYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



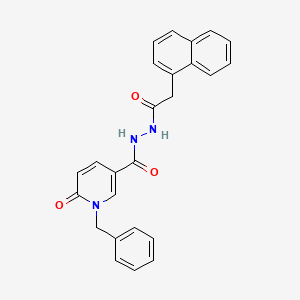
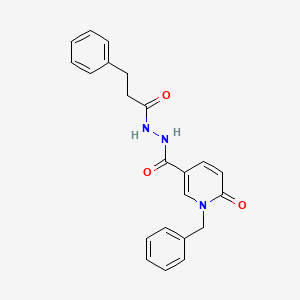
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide](/img/structure/B3206128.png)
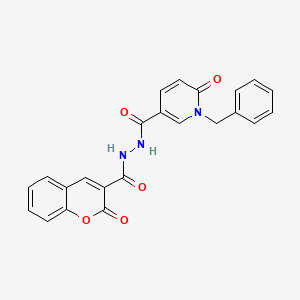
![N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206151.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B3206154.png)
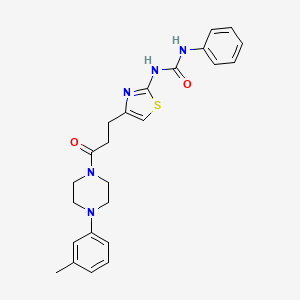
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3206173.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B3206179.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B3206184.png)
